1,8-Diazabiphenylene
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Overview
Description
1,8-Diazabiphenylene is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of biphenylene, where two nitrogen atoms replace two carbon atoms in the biphenylene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diazabiphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,8-dinitronaphthalene with hydrazine hydrate in the presence of a catalyst can yield this compound . Another method involves the photodimerization of cyclopentenone followed by a series of reactions including Schmidt rearrangement and Beckmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Diazabiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
1,8-Diazabiphenylene has several applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,8-diazabiphenylene involves its interaction with molecular targets through its nitrogen atoms. These interactions can affect various pathways, including electron transfer and coordination with metal ions. The compound’s electronic properties allow it to participate in redox reactions and form stable complexes with metals .
Comparison with Similar Compounds
Similar Compounds
Biphenylene: The parent compound of 1,8-diazabiphenylene, which lacks nitrogen atoms.
2,7-Diazabiphenylene: Another isomer with nitrogen atoms at different positions.
1,5-Diazabiphenylene: A similar compound with nitrogen atoms at the 1 and 5 positions.
Uniqueness
This compound is unique due to its specific nitrogen atom placement, which imparts distinct electronic properties and reactivity compared to its isomers and parent compound. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry .
Properties
CAS No. |
259-84-7 |
---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3,12-diazatricyclo[6.4.0.02,7]dodeca-1(8),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C10H6N2/c1-3-7-8-4-2-6-12-10(8)9(7)11-5-1/h1-6H |
InChI Key |
DAEHFBVYBVCKNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C2C=CC=N3)N=C1 |
Origin of Product |
United States |
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